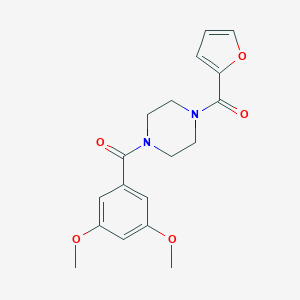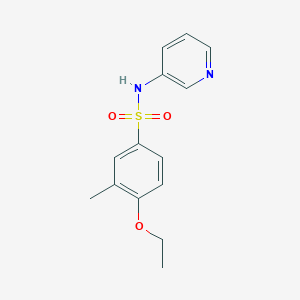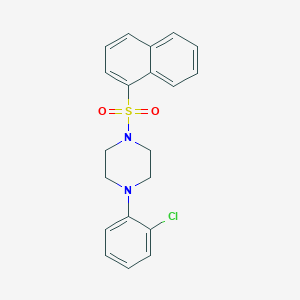![molecular formula C19H23ClN2O3S B245668 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine, commonly known as CMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CMDP belongs to the class of sulfonyl piperazine compounds that have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of CMDP is not fully understood. However, it is believed that CMDP exerts its pharmacological effects by modulating the activity of certain receptors in the central nervous system, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
CMDP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce pain, and exhibit antitumor activity. In addition, CMDP has been found to modulate the activity of certain neurotransmitters in the central nervous system, including serotonin and dopamine.
実験室実験の利点と制限
One of the major advantages of CMDP is its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. However, one of the limitations of CMDP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There is still much to be learned about the potential pharmacological properties of CMDP. Future research could focus on elucidating the exact mechanism of action of CMDP, as well as exploring its potential therapeutic applications in various disease states, including inflammation, pain, and cancer. Additionally, further studies could investigate the pharmacokinetics and toxicity of CMDP to determine its safety and efficacy in humans.
合成法
CMDP can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain CMDP in its pure form.
科学的研究の応用
CMDP has been extensively studied for its potential pharmacological properties in various fields of scientific research. One of the major areas of interest is its anti-inflammatory and analgesic effects. Several studies have demonstrated that CMDP can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
特性
分子式 |
C19H23ClN2O3S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
1-(4-chloro-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-6-17(12-15(14)2)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
BPKYDHGYLHKYHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)


![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)